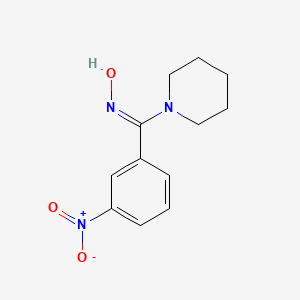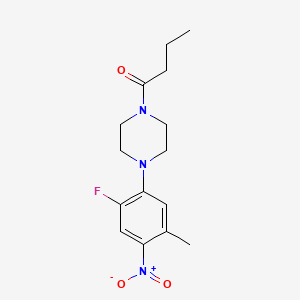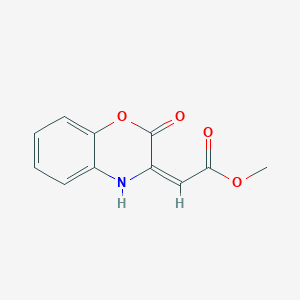
3,3'-(1,2-ethanediyldiimino)bis(1-phenyl-2-buten-1-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-(1,2-ethanediyldiimino)bis(1-phenyl-2-buten-1-one), commonly known as EBPI, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EBPI belongs to the class of chalcones, which are known for their diverse pharmacological activities.
作用機序
The mechanism of action of EBPI is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways. EBPI has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, EBPI has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
EBPI has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). EBPI also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (the formation of new blood vessels).
実験室実験の利点と制限
EBPI has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It exhibits a wide range of pharmacological activities, which makes it a versatile tool for studying various biological processes. However, there are also some limitations to using EBPI in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential therapeutic properties have not been fully explored, which limits its usefulness in drug development.
将来の方向性
There are several future directions for research on EBPI. One area of interest is its potential as an anti-inflammatory agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in animal models of inflammation. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its efficacy against different types of cancer and to investigate its mechanism of action. Additionally, studies are needed to explore the potential of EBPI as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, the potential therapeutic properties of EBPI make it a promising candidate for further research.
合成法
EBPI is synthesized by the condensation of 2-acetyl-1-phenyl-1,2,3,4-tetrahydroquinoline and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form EBPI. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
EBPI has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. EBPI has also been shown to inhibit the activity of enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase, which are involved in various physiological processes.
特性
IUPAC Name |
(Z)-3-[2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]ethylamino]-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17(15-21(25)19-9-5-3-6-10-19)23-13-14-24-18(2)16-22(26)20-11-7-4-8-12-20/h3-12,15-16,23-24H,13-14H2,1-2H3/b17-15-,18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGBXGSNXHEWQM-IQRFGFHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NCCNC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C1=CC=CC=C1)/NCCN/C(=C\C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[3-(2-furyl)-1-methyl-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5910238.png)
![3-(4-methoxyphenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5910252.png)



![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)

![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)

